

# Application Notes: Employing Salmon Calcitonin (8-32) in Food Intake and Satiety Research

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## Compound of Interest

Compound Name: Calcitonin (8-32), salmon

Cat. No.: B15604934

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## Introduction

Salmon Calcitonin (8-32) (sCT(8-32)) is a truncated peptide fragment of salmon calcitonin that acts as a highly selective amylin receptor antagonist.[1][2] Amylin, a peptide hormone co-secreted with insulin from pancreatic  $\beta$ -cells, plays a significant role in regulating food intake and satiety.[3][4] It is believed to act as a satiation signal, contributing to the termination of meals.[5] sCT(8-32) is a valuable pharmacological tool for researchers studying the physiological roles of endogenous amylin and for investigating the mechanisms by which amylin and its agonists modulate appetite.[1][5] By blocking amylin receptors, sCT(8-32) allows for the elucidation of the amylin signaling pathway's contribution to the control of food intake.[6][7]

## Mechanism of Action

The calcitonin family of peptides, which includes calcitonin, amylin, and calcitonin gene-related peptide (CGRP), regulate food intake through a complex interplay of receptors.[8] Amylin receptors (AMYRs) are heterodimers, composed of a calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[9][10] This composition results in different amylin receptor subtypes (AMY1, AMY2, AMY3).[10] Salmon Calcitonin (8-32) exerts its antagonistic effects by competing with amylin and other agonists, such as salmon calcitonin, for binding to these amylin receptors.[7][11] While sCT(8-32) does not strongly discriminate between calcitonin and amylin receptors, other antagonists like AC187 (a hybrid of rat amylin and sCT(8-32)) show more effective antagonism at amylin receptors.[5][7][11] The central

nervous system, particularly the area postrema (AP) and the nucleus of the solitary tract (NTS) in the hindbrain, are key sites where amylin and its analogs act to suppress feeding.[\[4\]](#)[\[5\]](#)[\[7\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative effects of salmon calcitonin and related peptides on food intake from various studies.

Table 1: Effects of Salmon Calcitonin (sCT) on Food Intake in Rhesus Monkeys

Dose (µg/kg, IM)	% Reduction in Daily Food Intake (6h)	Effect on Meal Pattern	Reference
0.1	~35%	Significant reduction in first meal size.	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
0.32	~62%	Reduction in first and average meal size.	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
1.0	~96%	Reduction in first and average meal size; decreased meal number.	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>

Table 2: Effects of Calcitonin Gene-Related Peptide (CGRP) on Food Intake in Rats

Dose and Administration Route	Effect on Food Intake	Animal Model	Reference
1-10 µg, Intracerebroventricular (ICV)	Suppressed food intake in 24h deprived rats.	Rats	<a href="#">[16]</a>
10 and 20 µg, ICV	Decreased spontaneous nocturnal food intake.	Rats	<a href="#">[16]</a>
50 µg/kg, Intraperitoneal (IP)	Decline in food intake at 0.5, 1, 2, and 4 hours post-injection.	Rats	<a href="#">[17]</a>

Table 3: Effects of Chronic Salmon Calcitonin (sCT) Infusion on Food Intake in Obese Rats

Dosing Regimen (IP Infusion)	% Reduction in Daily Food Intake	Duration of Effect	Reference
12 pmol/h (3x daily for 3h)	15-17%	2 days	<a href="#">[6]</a>
12 pmol/h (3x daily for 3h) + 12 pmol loading dose	12-28%	4 days	<a href="#">[6]</a>
24 pmol/h (6x daily for 2h) + 16 pmol loading dose	5-38%	9 days	<a href="#">[6]</a>

## Experimental Protocols

Protocol 1: Investigating the Role of Endogenous Amylin on Food Intake using sCT(8-32)

This protocol is designed to determine if endogenous amylin contributes to the regulation of normal food intake.

- Animal Model: Adult male Sprague-Dawley rats, individually housed with ad libitum access to standard chow and water, maintained on a 12:12 light-dark cycle.
- Reagents and Preparation:
  - Salmon Calcitonin (8-32) (GenScript, Amsbio, or MedChemExpress).[1][2][18]
  - Vehicle: Sterile 0.9% saline.
  - Prepare a stock solution of sCT(8-32) in sterile saline. For example, dissolve 1 mg of peptide in 1 ml of saline to get a 1 mg/ml stock. Further dilute to the desired final concentration for injection. Store stock solutions at -20°C or -80°C as recommended.[2]
- Administration:
  - Handle animals daily for at least 3 days prior to the experiment to acclimate them to the injection procedure.
  - Administer sCT(8-32) or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection. A typical dose to antagonize endogenous amylin might be in the range of 10-100 µg/kg.
  - Alternatively, for central administration, stereotactically implant a cannula into the lateral cerebral ventricle (ICV). Infuse sCT(8-32) directly into the brain.
- Measurement of Food Intake:
  - Measure cumulative food intake at several time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).
  - Use automated feeding systems for continuous monitoring of meal patterns (meal size, meal frequency, inter-meal interval) if available.
- Data Analysis:
  - Compare the food intake between the sCT(8-32) treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).

- An increase in food intake in the sCT(8-32) group would suggest that endogenous amylin tonically suppresses food intake.

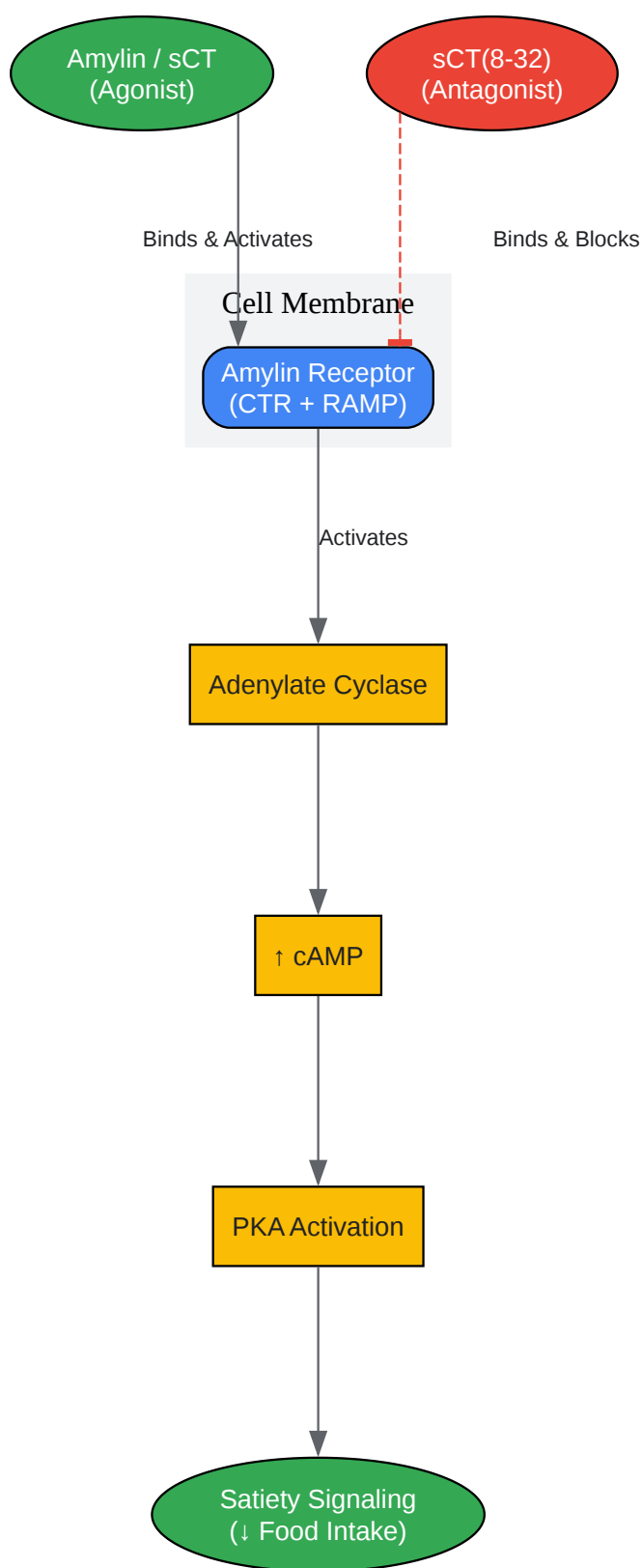
#### Protocol 2: Antagonism of Exogenous Amylin Agonist Effects by sCT(8-32)

This protocol is to confirm that the anorectic effect of an amylin agonist (e.g., salmon calcitonin or pramlintide) is mediated through amylin receptors.

- Animal Model: As described in Protocol 1.
- Experimental Groups:
  - Group 1: Vehicle (saline) + Vehicle (saline)
  - Group 2: Vehicle (saline) + Amylin Agonist (e.g., salmon calcitonin, 1-5 µg/kg, IP)
  - Group 3: sCT(8-32) (e.g., 50 µg/kg, IP) + Amylin Agonist (e.g., salmon calcitonin, 1-5 µg/kg, IP)
  - Group 4: sCT(8-32) (e.g., 50 µg/kg, IP) + Vehicle (saline)
- Administration:
  - Administer the antagonist, sCT(8-32), or its vehicle 15-30 minutes prior to the administration of the amylin agonist or its vehicle.
- Measurement of Food Intake:
  - Measure cumulative food intake and meal patterns as described in Protocol 1.
- Data Analysis:
  - Use ANOVA followed by post-hoc tests to compare food intake across the four groups.
  - A significant reduction in food intake in Group 2 compared to Group 1 demonstrates the anorectic effect of the agonist.

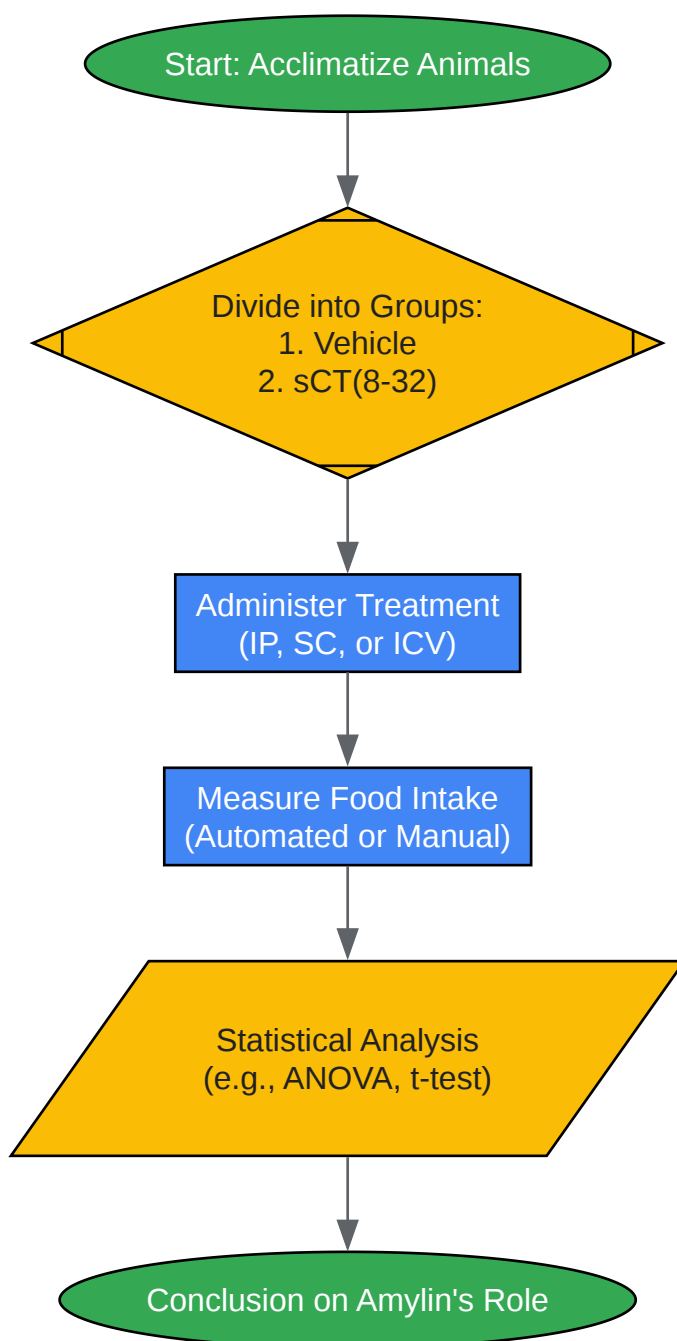
- A significant attenuation or complete blockade of this anorectic effect in Group 3 (where food intake is significantly greater than Group 2 and not significantly different from Group 1) confirms that the agonist's effect is mediated by receptors blocked by sCT(8-32).

## Visualizations



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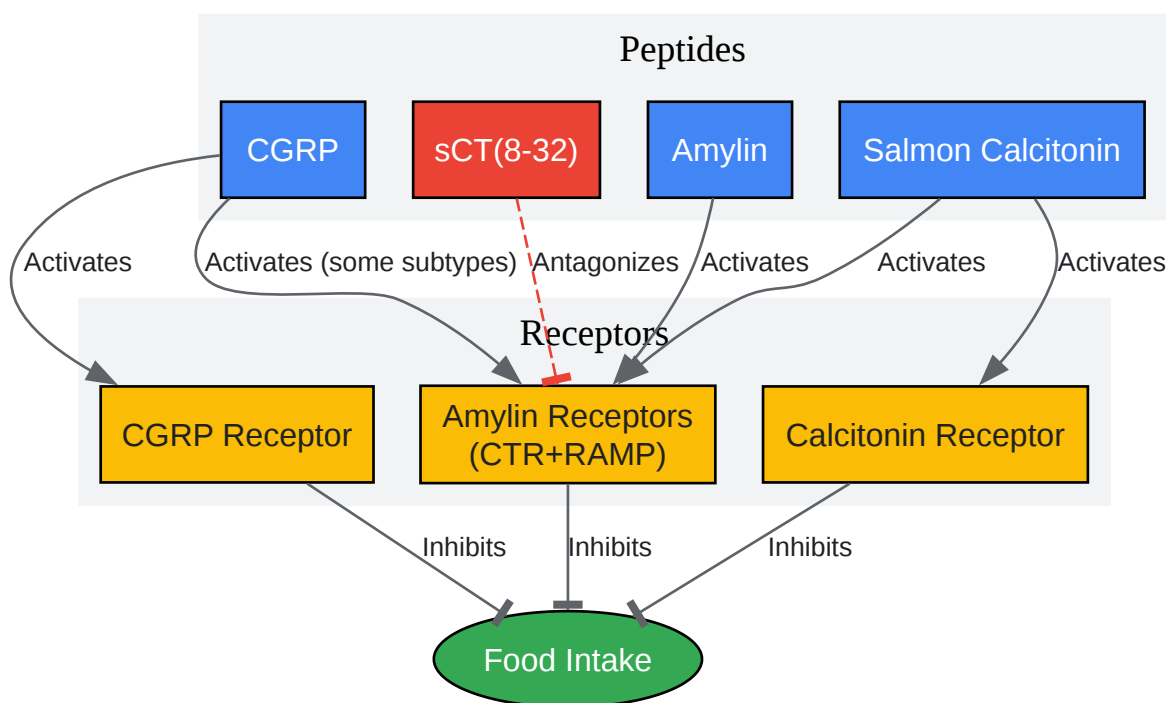
Caption: Amylin/sCT signaling pathway and sCT(8-32) antagonism.



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Caption: Workflow for studying food intake with sCT(8-32).





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Caption: Peptide and receptor relationships in appetite control.

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